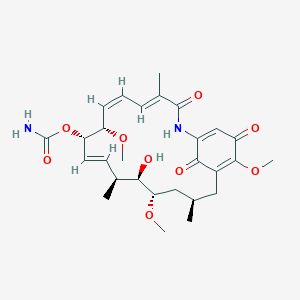![molecular formula C33H45N5O3 B1249037 N-[1-[acetyl-[(2-methoxyphenyl)methyl]amino]-3-(1H-indol-3-yl)propan-2-yl]-2-(4-piperidin-1-ylpiperidin-1-yl)acetamide](/img/structure/B1249037.png)
N-[1-[acetyl-[(2-methoxyphenyl)methyl]amino]-3-(1H-indol-3-yl)propan-2-yl]-2-(4-piperidin-1-ylpiperidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of LY303870 involves multiple steps, starting with the preparation of key intermediates. The compound is synthesized through a series of reactions, including acetylation, indole formation, and piperidine coupling. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Analyse Des Réactions Chimiques
LY303870 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: LY303870 can undergo substitution reactions, particularly at the indole and piperidine moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying NK-1 receptor antagonism and its effects on chemical signaling pathways.
Biology: LY303870 is used to investigate the role of NK-1 receptors in biological processes, including pain perception and inflammatory responses.
Medicine: The compound has shown promise in preclinical studies for managing pain and inflammation, making it a potential candidate for developing new analgesic and anti-inflammatory drugs.
Industry: LY303870’s selective antagonism of NK-1 receptors makes it valuable for developing targeted therapies and understanding receptor-ligand interactions
Mécanisme D'action
LY303870 exerts its effects by selectively binding to and antagonizing NK-1 receptors. These receptors are involved in mediating the effects of substance P, a neuropeptide associated with pain and inflammation. By blocking the binding of substance P to NK-1 receptors, LY303870 inhibits the downstream signaling pathways, leading to reduced pain perception and inflammation .
Comparaison Avec Des Composés Similaires
LY303870 is unique due to its high selectivity and potency as an NK-1 receptor antagonist. Similar compounds include:
Aprepitant: Another NK-1 receptor antagonist used clinically for preventing chemotherapy-induced nausea and vomiting.
Rolapitant: A long-acting NK-1 receptor antagonist with similar applications to Aprepitant.
LY306155: The less active enantiomer of LY303870, which exhibits significantly lower potency in NK-1 receptor antagonism
LY303870 stands out due to its high affinity for human and guinea pig NK-1 receptors and its long-lasting oral activity, making it a valuable tool for research and potential therapeutic applications .
Propriétés
IUPAC Name |
N-[1-[acetyl-[(2-methoxyphenyl)methyl]amino]-3-(1H-indol-3-yl)propan-2-yl]-2-(4-piperidin-1-ylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N5O3/c1-25(39)38(22-26-10-4-7-13-32(26)41-2)23-28(20-27-21-34-31-12-6-5-11-30(27)31)35-33(40)24-36-18-14-29(15-19-36)37-16-8-3-9-17-37/h4-7,10-13,21,28-29,34H,3,8-9,14-20,22-24H2,1-2H3,(H,35,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXJAPZTZWLRBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1OC)CC(CC2=CNC3=CC=CC=C32)NC(=O)CN4CCC(CC4)N5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870106 |
Source


|
| Record name | N-{2-[2-([1,4'-Bipiperidin]-1'-yl)acetamido]-3-(1H-indol-3-yl)propyl}-N-[(2-methoxyphenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl 3-chloro-4,6-dihydroxy-2-[3-[(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)amino]-3-oxopropyl]benzoate](/img/structure/B1248961.png)





![(E)-6-methyl-N-[(3S,7S,10S)-7-methyl-3-(2-methylpropyl)-2,5,6,9-tetraoxo-1,4,8-triazacyclotridec-10-yl]oct-2-enamide](/img/structure/B1248973.png)

